molecular formula C23H24N6O B2856598 N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946218-70-8

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2856598
CAS RN: 946218-70-8
M. Wt: 400.486
InChI Key: MSJZQTDCDMDBJA-UHFFFAOYSA-N
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Description

“N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a derivative of 4,6-disubstituted pyrimidines. These compounds have been designed, synthesized, and evaluated as epidermal growth factor receptor (EGFR) inhibitors for non-small cell lung cancer (NSCLC) .


Molecular Structure Analysis

The molecular structure of these compounds is based on the core structure of 4,6-disubstituted pyrimidines . Further structural analysis can be found in various research articles .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary depending on the specific substituents used in their synthesis .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in the field of heterocyclic chemistry has led to the development of various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives and exploring their chemical reactivity. For instance, studies have demonstrated the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with antiviral activity, indicating their potential in retrovirus inhibition in cell culture (Hocková et al., 2003). Furthermore, the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides leading to pyrazolo[1,5-a]pyrimidine derivatives has been reported, showcasing a method to create compounds for cytotoxic activity evaluation against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Molecular Structure Analysis

The molecular and supramolecular structures of pyrazolo[3,4-d]pyrimidine derivatives have been investigated to understand their hydrogen-bonded chains and sheet formations. For example, studies on isostructural 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine and related compounds have shed light on their molecular linkages, which are crucial for understanding their chemical and physical properties (Portilla et al., 2005).

Biological Activity and Potential Applications

The exploration of biological activities and potential applications of pyrazolo[3,4-d]pyrimidine derivatives is a significant area of research. These compounds have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties. For instance, the synthesis and in vitro antibacterial evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidines have demonstrated their potential as antibacterial agents against various pathogenic bacteria (Beyzaei et al., 2017). Similarly, the development of new antimicrobial additives based on pyrimidine derivatives for surface coating and printing ink paste indicates the versatility of these compounds in practical applications (El‐Wahab et al., 2015).

Future Directions

The future directions for research on these compounds could involve further optimization of their synthesis, investigation of their mechanism of action, and evaluation of their therapeutic potential . The ultimate goal is to improve the properties of EGFR-TKIs while retaining their overall potency .

properties

IUPAC Name

6-N-cyclopentyl-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-30-19-13-11-17(12-14-19)25-21-20-15-24-29(18-9-3-2-4-10-18)22(20)28-23(27-21)26-16-7-5-6-8-16/h2-4,9-16H,5-8H2,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJZQTDCDMDBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-cyclopentyl-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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